molecular formula C6H7N3O B12292031 3-Pyridinamine,N-methyl-N-nitroso-

3-Pyridinamine,N-methyl-N-nitroso-

Cat. No.: B12292031
M. Wt: 137.14 g/mol
InChI Key: OKQWMOGJDTWSRD-UHFFFAOYSA-N
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Description

3-Pyridinamine, N-methyl-N-nitroso- is a chemical compound with the molecular formula C6H7N3OThis compound belongs to the class of nitrosamines, which are known for their potential carcinogenic properties .

Preparation Methods

The synthesis of 3-Pyridinamine, N-methyl-N-nitroso- typically involves the nitrosation of N-methyl-3-aminopyridine. One common method is the reaction of N-methyl-3-aminopyridine with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitroso compound.

Industrial production methods for nitrosamines, including 3-Pyridinamine, N-methyl-N-nitroso-, often involve similar nitrosation reactions but on a larger scale. These methods require careful control of reaction parameters to minimize the formation of unwanted by-products and to ensure the safety of the process due to the potential toxicity of nitrosamines .

Chemical Reactions Analysis

3-Pyridinamine, N-methyl-N-nitroso- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Pyridinamine, N-methyl-N-nitroso- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Studies have investigated its potential biological activity and interactions with biomolecules.

    Medicine: Research has explored its potential as a model compound for studying the effects of nitrosamines on human health.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyridinamine, N-methyl-N-nitroso- involves its metabolic activation by microsomal mixed-function oxidases. This activation leads to the formation of reactive intermediates that can interact with cellular macromolecules, including DNA. These interactions can result in mutagenic and carcinogenic effects .

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

N-(nitrosomethyl)pyridin-3-amine

InChI

InChI=1S/C6H7N3O/c10-9-5-8-6-2-1-3-7-4-6/h1-4,8H,5H2

InChI Key

OKQWMOGJDTWSRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NCN=O

Origin of Product

United States

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